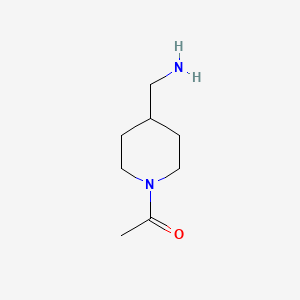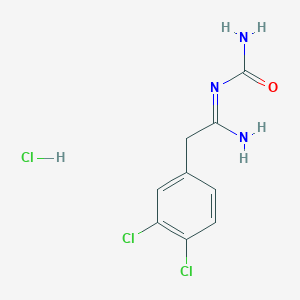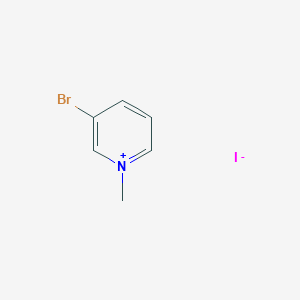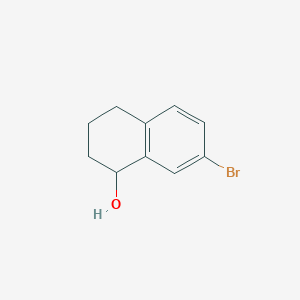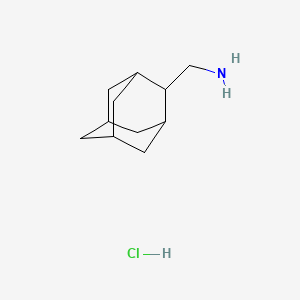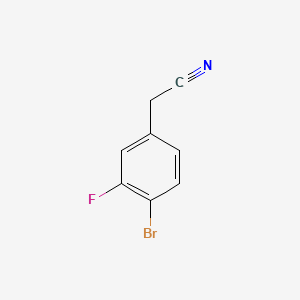
4-Bromo-3-fluorophenylacetonitrile
概要
説明
4-Bromo-3-fluorophenylacetonitrile (4-BFPA) is an organic compound that has been studied for its various properties and applications. It is a colorless liquid with a pungent odor and is a derivative of acetonitrile. 4-BFPA has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. This compound has been studied for its synthesis methods and its applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Synthesis Methods
4-Bromo-3-fluorophenylacetonitrile has been used in various synthesis methods:
Halodeboronation of Aryl Boronic Acids : It's involved in the scalable synthesis of related compounds via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the transformation's generality through a series of aryl boronic acids (Szumigala et al., 2004).
Electrochemical Fluorination : This compound undergoes transformation during electrochemical fluorination of aromatic compounds in anhydrous HF, indicating its chemical reactivity in such processes (Shainyan & Danilevich, 2006).
Chemical Synthesis and Reactions
This compound plays a role in the synthesis and reaction of various chemical compounds:
Synthesis of α-Fluoroacetonitriles : It is used in the preparation of α-fluorophenylacetonitriles by treating the corresponding benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride, leading to various chemical applications (Letourneau & Mccarthy, 1985).
Reactions with Concentrated Hydrohalic Acids : It is involved in reactions where halo-substituted amino-dihydro-l-hydroxycarbostyrils are treated with concentrated hydrohalic acids, showing its reactivity and potential in synthesis processes (McCord et al., 1982).
Application in Synthesizing Pharmaceuticals and Other Compounds
This compound has found applications in synthesizing various pharmaceuticals and other chemical compounds:
Synthesis of Benzochromene Derivatives : It plays a role in synthesizing benzochromene derivatives with potential applications in cancer treatment, as indicated by studies on anti-proliferative properties and DNA binding (Ahagh et al., 2019).
Synthesis of 4-Phenyl-β-Aminotetralin : It is involved in the synthesis of 4-phenyl-β-aminotetralin, a process that includes cascade reactions and highlights the compound's utility in complex organic syntheses (Vincek & Booth, 2009).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
The primary targets of 4-Bromo-3-fluorophenylacetonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is likely that the compound interacts with its targets through its bromine and fluorine atoms, which can form strong bonds with proteins and other biological molecules .
Biochemical Pathways
Given its structural similarity to other phenylacetonitriles, it may influence pathways involving aromatic compounds .
Pharmacokinetics
Its molecular weight (21403 g/mol) suggests that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is stored in a dry environment at 2-8°C to maintain its stability .
特性
IUPAC Name |
2-(4-bromo-3-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDCFGJXTOGEGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469247 | |
| Record name | 4-BROMO-3-FLUOROPHENYLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499983-13-0 | |
| Record name | 4-BROMO-3-FLUOROPHENYLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-3-fluorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




